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Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447 Get Quote

(8-Bromoquinolin-4-yl)methanol has emerged as a highly valuable and versatile building

block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and

materials science. Its unique trifunctional nature, featuring a nucleophilic hydroxymethyl group,

a quinoline core amenable to modification, and a strategically positioned bromine atom ready

for cross-coupling reactions, provides a powerful platform for the construction of complex

molecular architectures. This guide provides an in-depth exploration of the synthesis and

application of this key intermediate, offering detailed protocols and insights into its synthetic

utility.

Key Properties and Handling
Before delving into synthetic applications, it is crucial to understand the fundamental properties

of (8-Bromoquinolin-4-yl)methanol.

Property Value

CAS Number 1190315-99-1[1]

Molecular Formula C₁₀H₈BrNO[1]

Molecular Weight 238.08 g/mol [1]

Appearance Typically an off-white to pale yellow solid

Storage
Store in a cool, dry, well-ventilated area away

from incompatible substances.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1372447?utm_src=pdf-interest
https://www.benchchem.com/product/b1372447?utm_src=pdf-body
https://www.benchchem.com/product/b1372447?utm_src=pdf-body
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=36854&ExtHyperLink=1
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=36854&ExtHyperLink=1
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=36854&ExtHyperLink=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (8-Bromoquinolin-4-yl)methanol
A reliable and scalable synthesis of the title compound is paramount for its widespread

application. A common and effective strategy involves a two-step sequence starting from the

commercially available 2-bromoaniline.

Workflow for the Synthesis of (8-Bromoquinolin-4-
yl)methanol

Step 1: Synthesis of 8-Bromo-4-methylquinoline

Step 2: Oxidation to (8-Bromoquinolin-4-yl)methanol

2-Bromoaniline

Doebner-von Miller Reaction

Crotonaldehyde

8-Bromo-4-methylquinoline

Acid Catalyst,
Heat 8-Bromo-4-methylquinoline Oxidation (8-Bromoquinolin-4-yl)methanol

e.g., SeO₂

Click to download full resolution via product page

Caption: Synthetic route to (8-Bromoquinolin-4-yl)methanol.

Protocol 1: Synthesis of 8-Bromo-4-methylquinoline
This protocol is adapted from the well-established Doebner-von Miller reaction, a classic

method for quinoline synthesis.

Materials:

2-Bromoaniline

Crotonaldehyde

Hydrochloric acid (concentrated)

Zinc chloride (anhydrous)
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Sodium hydroxide solution

Dichloromethane

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes/Ethyl acetate solvent system

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

bromoaniline (1.0 equiv) and concentrated hydrochloric acid (approx. 3-4 equiv).

Heat the mixture to reflux.

Slowly add crotonaldehyde (1.2 equiv) to the refluxing mixture. An exothermic reaction is

expected.

After the addition is complete, add anhydrous zinc chloride (0.5 equiv) portion-wise.

Continue to reflux for an additional 3-4 hours, monitoring the reaction progress by TLC.

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated

sodium hydroxide solution until the pH is basic.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl

acetate gradient to afford 8-bromo-4-methylquinoline.

Protocol 2: Synthesis of (8-Bromoquinolin-4-yl)methanol
The benzylic oxidation of the methyl group provides the target alcohol. Selenium dioxide is a

common reagent for this transformation.
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Materials:

8-Bromo-4-methylquinoline

Selenium dioxide (SeO₂)

1,4-Dioxane

Water

Celite®

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve 8-bromo-4-methylquinoline (1.0 equiv) in a mixture of 1,4-

dioxane and water (e.g., 10:1 v/v).

Add selenium dioxide (1.1 - 1.5 equiv) to the solution.

Heat the reaction mixture to reflux (typically around 90-100 °C) and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to

remove the selenium byproduct. Wash the filter cake with ethyl acetate.

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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The crude product can be purified by recrystallization or column chromatography to yield (8-
Bromoquinolin-4-yl)methanol.

Applications in Cross-Coupling Reactions
The bromine atom at the 8-position of the quinoline ring is the key to a vast array of synthetic

transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for

the introduction of diverse substituents, enabling the rapid generation of compound libraries for

drug discovery and materials science.

General Workflow for Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Sonogashira Coupling

(8-Bromoquinolin-4-yl)methanol

Ar-B(OH)₂

R₂NH

R-C≡CH

8-Aryl Derivative

Pd Catalyst,
Base

8-Amino Derivative

Pd Catalyst,
Base

8-Alkynyl Derivative

Pd Catalyst,
Cu(I), Base
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Caption: Key cross-coupling applications of the title compound.
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Protocol 3: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a

boronic acid or ester.[2][3]

Materials:

(8-Bromoquinolin-4-yl)methanol

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk flask, add (8-Bromoquinolin-4-yl)methanol (1.0 equiv), the

arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

Evacuate and backfill the flask with an inert gas three times.

Add the palladium catalyst (typically 2-10 mol%).

Add the degassed solvent system.

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until

the starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the layers and extract the aqueous phase with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography to obtain the 8-aryl-quinolin-4-yl)methanol.

Protocol 4: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to a wide range of

arylamines.[4][5][6][7]

Materials:

(8-Bromoquinolin-4-yl)methanol

Amine (primary or secondary)

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., Xantphos, BINAP)

Base (e.g., NaOt-Bu, K₃PO₄)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Inert atmosphere

Procedure:

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the

phosphine ligand to a dry Schlenk flask.

Add the base, followed by (8-Bromoquinolin-4-yl)methanol and the amine.

Add the anhydrous, degassed solvent.

Seal the flask and heat the reaction mixture (typically 80-120 °C) with stirring.

Monitor the reaction progress. Upon completion, cool to room temperature.
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Quench the reaction by adding water or saturated ammonium chloride solution.

Extract the product with an organic solvent, dry the combined organic layers, and

concentrate.

Purify by column chromatography.

Protocol 5: Sonogashira Coupling
This coupling reaction with terminal alkynes is an efficient method for the synthesis of

arylalkynes.[8][9]

Materials:

(8-Bromoquinolin-4-yl)methanol

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine, diisopropylamine)

Solvent (e.g., THF, DMF)

Inert atmosphere

Procedure:

To a Schlenk flask, add (8-Bromoquinolin-4-yl)methanol, the palladium catalyst, and

copper(I) iodide.

Evacuate and backfill with an inert gas.

Add the solvent and the amine base, followed by the terminal alkyne.

Stir the reaction at room temperature or with gentle heating until completion.
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Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

Dry the organic layer and concentrate under reduced pressure.

Purify the crude product by chromatography to yield the 8-alkynyl-quinolin-4-yl)methanol.

Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position offers another site for synthetic elaboration, further

enhancing the utility of this building block.

Protocol 6: Oxidation to 8-Bromoquinoline-4-
carbaldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for

various subsequent reactions.

Materials:

(8-Bromoquinolin-4-yl)methanol

Oxidizing agent (e.g., Manganese dioxide (MnO₂), Dess-Martin periodinane)

Solvent (e.g., dichloromethane, chloroform)

Procedure (using MnO₂):

To a flask containing a solution of (8-Bromoquinolin-4-yl)methanol in dichloromethane,

add activated manganese dioxide (5-10 equiv).

Stir the suspension vigorously at room temperature. The reaction is typically complete within

a few hours to a day.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite®, washing with

dichloromethane.
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Concentrate the filtrate to obtain the crude 8-bromoquinoline-4-carbaldehyde, which can be

used directly or purified further.

Protocol 7: Conversion to 4-(Azidomethyl)-8-
bromoquinoline
The alcohol can be converted to an azide, which is a precursor to amines via reduction or can

participate in click chemistry.

Materials:

(8-Bromoquinolin-4-yl)methanol

Diphenylphosphoryl azide (DPPA)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Anhydrous solvent (e.g., THF, toluene)

Procedure:

Dissolve (8-Bromoquinolin-4-yl)methanol in the anhydrous solvent under an inert

atmosphere.

Cool the solution to 0 °C.

Add DBU followed by the dropwise addition of DPPA.

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water and extract with an organic solvent.

Wash the combined organic layers with water and brine, dry, and concentrate.

Purify by column chromatography.

Conclusion
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(8-Bromoquinolin-4-yl)methanol is a synthon of considerable strategic importance. Its

preparation is straightforward, and its three distinct functional handles can be manipulated with

a high degree of chemoselectivity. The protocols outlined in this guide provide a solid

foundation for researchers to harness the synthetic potential of this building block in their

pursuit of novel molecules with desired biological or material properties. The ability to readily

generate diverse libraries of compounds through well-established cross-coupling and functional

group interconversion reactions underscores the value of (8-Bromoquinolin-4-yl)methanol in
modern chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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